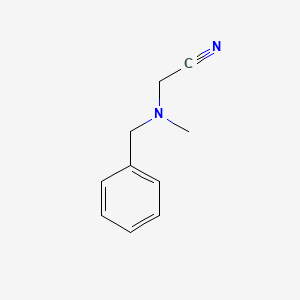

2-(N-Benzyl-N-methylamino)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(N-Benzyl-N-methylamino)acetonitrile is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their behaviors in various conditions, which can be useful for understanding the properties and reactions of similar compounds. For instance, the electrochemical reduction of benzoyl azide in acetonitrile is studied in one paper, which could offer insights into the electrochemical behavior of related nitrile compounds . Another

Applications De Recherche Scientifique

Synthesis and Sensing Applications

A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized via acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile. These compounds, particularly one with a 3,5-dinitrophenyl group, demonstrated a significant color change from colorless to black in response to fluoride ions, indicating their potential as colorimetric sensors for fluoride detection in solutions. This behavior was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, as supported by UV-Vis and NMR titration experiments and DFT calculations (Younes et al., 2020).

Catalytic Applications in Organic Synthesis

The synthesis and catalytic activities of copper polymers derived from 2-(2-pyridylmethyleneamino)benzenesulfonic acid were explored, demonstrating their effectiveness in the oxidation of cyclohexane using ionic liquids. These findings suggest the potential of such compounds in facilitating chemical transformations under mild conditions, highlighting a novel approach to catalysis that could be relevant for the use of 2-(N-Benzyl-N-methylamino)acetonitrile in similar catalytic frameworks (Hazra et al., 2016).

Mechanistic Insights into Chemical Reactions

Research on the electrochemical reduction of benzoyl azide in acetonitrile has provided valuable insights into the mechanisms of chemical reactions, demonstrating the formation of N-benzoyl benzamide, benzamide, and benzoic acid as products. Such studies are crucial for understanding the intricacies of reaction mechanisms, potentially guiding the application of 2-(N-Benzyl-N-methylamino)acetonitrile in related chemical processes (Arai et al., 1981).

Innovative Approaches to Chemical Synthesis

The synthesis of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile through paired electrosynthesis in acetonitrile highlights innovative methodologies in chemical synthesis. This process showcases the efficiency and versatility of electrochemical methods in producing complex organic compounds, suggesting potential pathways for the synthesis of derivatives of 2-(N-Benzyl-N-methylamino)acetonitrile (Batanero et al., 2002).

Safety and Hazards

Mécanisme D'action

The compound also contains a nitrile group (-CN), which is a polar functional group. This could potentially allow the compound to interact with various biological targets through polar interactions .

The compound’s action, like that of many drugs, could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules in the body. These factors could affect the compound’s stability, how well it can reach its target, and how effectively it can interact with its target .

Propriétés

IUPAC Name |

2-[benzyl(methyl)amino]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-12(8-7-11)9-10-5-3-2-4-6-10/h2-6H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSXDIGALTYDLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#N)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamido)acetate](/img/structure/B2540184.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B2540187.png)

![2-[3-(4-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2540191.png)

![(13E)-13-[(3-fluorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-one](/img/structure/B2540194.png)

![5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2540196.png)

![1-Methyl-3-(1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2540197.png)

![methyl (2-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B2540199.png)

![1-phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclopentane-1-carboxamide](/img/structure/B2540206.png)